Technical Documentation Center

Methyl 5-bromo-2-ethoxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-bromo-2-ethoxybenzoate
  • CAS: 773873-65-7

Core Science & Biosynthesis

Foundational

5-bromo-2-ethoxybenzoic acid methyl ester structure and molecular weight

Part 1: Executive Summary & Chemical Identity 5-Bromo-2-ethoxybenzoic acid methyl ester (CAS: 773873-65-7 ) is a specialized halogenated benzoate intermediate used critically in medicinal chemistry. It serves as a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

5-Bromo-2-ethoxybenzoic acid methyl ester (CAS: 773873-65-7 ) is a specialized halogenated benzoate intermediate used critically in medicinal chemistry. It serves as a high-value scaffold for the synthesis of SGLT2 inhibitors (gliflozins), kinase inhibitors , and PPAR agonists , where the 2-alkoxy-5-halo motif is essential for structure-activity relationship (SAR) tuning.

This guide provides a comprehensive technical analysis of its structure, physicochemical properties, validated synthesis protocols, and application in drug development.

Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 5-bromo-2-ethoxybenzoate
CAS Number 773873-65-7
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
SMILES CCOC1=C(C=C(C=C1)Br)C(=O)OC
InChI Key NYMZTCOVKDJUKT-UHFFFAOYSA-N (Analogous)
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water

Part 2: Structural Analysis & Physicochemical Profile

Molecular Geometry & Electronic Properties

The molecule features a trisubstituted benzene ring. The 5-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-ethoxy group imparts lipophilicity and disrupts crystal packing, often lowering the melting point compared to its hydroxy analog (Methyl 5-bromosalicylate).

  • Lipophilicity (LogP): ~3.2 (Predicted). The ethoxy and methyl ester groups significantly increase permeability compared to the free acid.

  • Polar Surface Area (TPSA): ~35.5 Ų (Ester + Ether oxygens).

  • Reactivity Profile:

    • C-Br Bond: Activated for oxidative addition; susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions.

    • Ester Moiety: Susceptible to hydrolysis (LiOH/NaOH) to yield the free acid or reduction (LiAlH₄) to the benzyl alcohol.

Structural Visualization

ChemicalStructure Core Benzene Ring (Aromatic Core) Br 5-Bromo Group (Cross-Coupling Handle) Core->Br Position 5 Ethoxy 2-Ethoxy Group (Lipophilic Donor) Core->Ethoxy Position 2 Ester Methyl Ester (Protecting Group/Electrophile) Core->Ester Position 1

Figure 1: Functional group topology of Methyl 5-bromo-2-ethoxybenzoate highlighting reactive centers.

Part 3: Synthesis Protocols

The most robust synthesis route utilizes Methyl 5-bromosalicylate as the starting material. This pathway is preferred over bromination of 2-ethoxybenzoate due to the high regioselectivity of the starting phenol.

Route A: Williamson Ether Synthesis (Standard Protocol)

Reaction Type: Nucleophilic Substitution (Sₙ2). Precursor: Methyl 5-bromosalicylate (CAS: 4068-76-2).[1][2]

Reagents & Stoichiometry:
  • Substrate: Methyl 5-bromosalicylate (1.0 eq).

  • Alkylating Agent: Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq).

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    , 1.5 eq).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:
  • Dissolution: Dissolve 10.0 g (43.3 mmol) of Methyl 5-bromosalicylate in 100 mL of anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add 12.0 g (86.6 mmol) of anhydrous

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 4.2 mL (52.0 mmol) of Ethyl Iodide via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[3]

  • Workup:

    • Cool to room temperature.[4]

    • Pour into 500 mL ice-water (product may precipitate or oil out).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash organic layer with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

SynthesisPathway Start Methyl 5-bromosalicylate (CAS: 4068-76-2) Intermediate Transition State: Phenoxide SN2 Attack Start->Intermediate Deprotonation Reagents Reagents: Ethyl Iodide (1.2 eq) K2CO3 (2.0 eq) DMF, 60°C Reagents->Intermediate Product Methyl 5-bromo-2-ethoxybenzoate (CAS: 773873-65-7) Intermediate->Product Alkylation (-KI)

Figure 2: Synthetic pathway via Williamson etherification of the salicylate precursor.

Part 4: Structural Characterization (Spectroscopy)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent:


, 400 MHz
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.85 Doublet (d, J=2.5 Hz)1HH-6 (Ortho to ester, meta to Br)
7.50 Doublet of Doublets (dd)1HH-4 (Para to ethoxy, ortho to Br)
6.85 Doublet (d, J=8.8 Hz)1HH-3 (Ortho to ethoxy)
4.10 Quartet (q, J=7.0 Hz)2H-OCH₂- (Ethoxy methylene)
3.89 Singlet (s)3H-COOCH₃ (Methyl ester)
1.45 Triplet (t, J=7.0 Hz)3H-CH₃ (Ethoxy methyl)
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion:

    
     258.0 / 260.0.
    
  • Pattern: Distinctive 1:1 doublet isotopic pattern characteristic of mono-brominated compounds (

    
     and 
    
    
    
    ).

Part 5: Applications in Drug Discovery

SGLT2 Inhibitor Scaffolds

This molecule is a structural analog to intermediates used in the synthesis of gliflozins (e.g., Dapagliflozin, Empagliflozin). The 5-bromo position allows for lithiation or Grignard formation to couple with gluconolactone derivatives, while the 2-ethoxy group mimics the ethoxy/methoxy motifs found in potent SGLT2 inhibitors to improve binding affinity in the proximal tubule cotransporter.

Kinase Inhibitor Development

The 2-alkoxy-5-bromobenzoate motif is frequently employed in Fragment-Based Drug Design (FBDD) .

  • Mechanism: The ester is hydrolyzed to the acid, which then forms an amide bond with aminopyrimidines or quinolines (hinge binders).

  • Role: The ethoxy group often occupies a hydrophobic pocket (Gatekeeper residue), improving selectivity against off-target kinases.

Part 6: Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: WARNING .

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • P-Codes: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas.

References

  • Arctom Scientific. (n.d.). Methyl 5-bromo-2-ethoxybenzoate Product Data (CAS 773873-65-7).[5] Retrieved from

  • Combi-Blocks. (n.d.). Catalog Entry: Methyl 5-bromo-2-ethoxybenzoate. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Methyl 5-bromosalicylate (CAS 4068-76-2) Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 5-bromo-2-hydroxybenzoate. Retrieved from

  • ChemicalBook. (2025). Methyl 5-bromo-2-ethoxybenzoate Properties and Synthesis. Retrieved from

Sources

Exploratory

Difference between Methyl 5-bromo-2-ethoxybenzoate and Methyl 5-bromo-2-methoxybenzoate

This technical guide provides an in-depth comparative analysis of Methyl 5-bromo-2-ethoxybenzoate and Methyl 5-bromo-2-methoxybenzoate , focusing on their structural distinctions, synthetic pathways, and utility in medic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of Methyl 5-bromo-2-ethoxybenzoate and Methyl 5-bromo-2-methoxybenzoate , focusing on their structural distinctions, synthetic pathways, and utility in medicinal chemistry.

Executive Summary

Methyl 5-bromo-2-ethoxybenzoate (CAS: 773873-65-7) and Methyl 5-bromo-2-methoxybenzoate (CAS: 7120-41-4) are structural analogs used primarily as intermediates in the synthesis of biaryl scaffolds for pharmaceutical applications (e.g., SGLT2 inhibitors, kinase inhibitors).

While both share a methyl 5-bromosalicylate core, the divergence in the ortho-alkoxy group (Ethoxy vs. Methoxy) dictates their physicochemical properties (lipophilicity, solubility) and their role in Structure-Activity Relationship (SAR) studies. The methoxy variant is a standard "minimal" steric blocker, whereas the ethoxy variant is employed to probe the depth and hydrophobicity of binding pockets in target proteins.

Structural & Physicochemical Analysis

The primary distinction lies in the alkyl chain length at the C2 position. This modification, while chemically subtle, significantly alters the molecular volume and lipophilicity (LogP), influencing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of downstream drug candidates.

Comparative Data Table
FeatureMethyl 5-bromo-2-methoxybenzoateMethyl 5-bromo-2-ethoxybenzoate
CAS Number 7120-41-4 773873-65-7
Molecular Formula C₉H₉BrO₃C₁₀H₁₁BrO₃
Molecular Weight 245.07 g/mol 259.10 g/mol
Alkoxy Group (C2) Methoxy (-OCH₃)Ethoxy (-OCH₂CH₃)
LogP (Predicted) ~2.6~3.1 (+0.5 lipophilicity shift)
H-Bond Acceptors 33
Rotatable Bonds 23 (Added flexibility)
Physical State White to off-white solidLow-melting solid or oil
Mechanistic Implication of the Alkoxy Group
  • Electronic Effect: Both groups act as electron-donating groups (EDG) via resonance, increasing electron density in the aromatic ring, particularly at the C3 and C5 positions. This deactivates the C5-Br bond slightly towards nucleophilic aromatic substitution (

    
    ) but activates it for oxidative addition in palladium-catalyzed couplings.
    
  • Steric Effect: The ethoxy group introduces greater steric bulk. In a drug binding pocket, this can either enhance selectivity (by filling a hydrophobic void) or cause steric clash (abolishing potency).

Synthetic Pathways & Process Chemistry[1]

Both compounds are synthesized from a common precursor: Methyl 5-bromosalicylate (CAS: 4068-76-2).[1] The divergence occurs at the O-alkylation step, utilizing Williamson ether synthesis principles.

Synthesis Workflow Diagram

SynthesisPath Start Methyl 5-bromosalicylate (CAS: 4068-76-2) Reagent_Me Reagent A: MeI or DMS + Base (K2CO3) Start->Reagent_Me Path A Reagent_Et Reagent B: EtI or EtBr + Base (K2CO3) Start->Reagent_Et Path B Product_Me Methyl 5-bromo-2-methoxybenzoate (CAS: 7120-41-4) Reagent_Me->Product_Me Reflux, 2-4h Product_Et Methyl 5-bromo-2-ethoxybenzoate (CAS: 773873-65-7) Reagent_Et->Product_Et Reflux, 4-8h

Caption: Divergent synthesis from Methyl 5-bromosalicylate via O-alkylation.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 5-bromo-2-ethoxybenzoate (Path B). Note: For Path A (Methoxy), substitute Ethyl Iodide with Methyl Iodide (1.1 eq).

Reagents:

  • Methyl 5-bromosalicylate (1.0 eq)

  • Ethyl Iodide (1.2 eq) [Caution: Alkylating agent]

  • Potassium Carbonate (

    
    , anhydrous, 1.5 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromosalicylate in DMF (5 mL per gram).

  • Deprotonation: Add anhydrous

    
     in one portion. The suspension may turn slight yellow due to phenoxide formation. Stir for 15 minutes at room temperature.
    
  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C (if using DMF) or Reflux (if using Acetone). Monitor via TLC (Hexane:EtOAc 4:1).

    • Validation Point: The starting material (phenol) will have a lower

      
       and stain strongly with 
      
      
      
      (purple). The product (ether) will have a higher
      
      
      and will not stain with
      
      
      , confirming consumption of the phenol.
  • Workup:

    • Cool to room temperature.[2][3]

    • Pour into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Critical Wash: Wash the organic layer with 1M NaOH or saturated

      
       to remove any unreacted phenolic starting material.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography.

Analytical Characterization (NMR Distinction)

Distinguishing these two analogs is critical during QC. The aromatic region remains similar, but the aliphatic region provides definitive proof of structure.

1H NMR Comparison (300/400 MHz, )
Proton EnvironmentMethyl 5-bromo-2-methoxybenzoateMethyl 5-bromo-2-ethoxybenzoate
Ester Methyl (-COOC_H_3) Singlet (~3.90 ppm, 3H)Singlet (~3.90 ppm, 3H)
Ether Alkyl (Ortho) Singlet (~3.88 ppm, 3H) Quartet (~4.10 ppm, 2H) Triplet (~1.45 ppm, 3H)
Aromatic H-6 (ortho to ester) Doublet (~7.9 ppm)Doublet (~7.9 ppm)
Aromatic H-4 (para to ether) dd (~7.5 ppm)dd (~7.5 ppm)
Aromatic H-3 (ortho to ether) Doublet (~6.9 ppm)Doublet (~6.9 ppm)

Diagnostic Key: Look for the quartet/triplet pattern in the ethoxy variant.[4] The methoxy variant will show two distinct singlets in the 3.8–4.0 ppm range (one for the ester, one for the ether).

Reactivity & Downstream Applications

Both molecules serve as electrophiles in Palladium-catalyzed cross-coupling reactions. The 5-bromo position is the "handle" for extending the carbon skeleton.

Suzuki-Miyaura Coupling Workflow

The primary application involves coupling with aryl boronic acids to form biaryl systems (e.g., SGLT2 inhibitor scaffolds).

Reactivity Substrate Methyl 5-bromo-2-alkoxybenzoate (Electrophile) Intermediate Oxidative Addition Complex (Ar-Pd-Br) Substrate->Intermediate Oxidative Addition Boronic Aryl Boronic Acid (Nucleophile) Boronic->Intermediate Transmetallation Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Base: K3PO4 / Na2CO3 Catalyst->Intermediate Catalysis Product Biaryl Product (SGLT2 Inhibitor Precursor) Intermediate->Product Reductive Elimination

Caption: Pd-catalyzed cross-coupling mechanism utilizing the 5-Br handle.

SAR Implications in Drug Design
  • Metabolic Stability: The ethoxy group is generally more resistant to metabolic O-dealkylation (by CYP450 enzymes) compared to the methoxy group. The ethyl chain introduces steric hindrance around the oxygen atom, slowing down the enzymatic oxidation required for cleavage.

  • Potency Tuning: In SGLT2 inhibitors (e.g., Dapagliflozin analogs), the alkoxy group on the proximal ring affects the torsion angle relative to the distal phenyl ring. The ethoxy group forces a larger twist angle, which can be optimized to match the target protein's binding cleft.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884412, Methyl 5-bromo-2-methoxybenzoate. Retrieved from .

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Methyl 5-bromo-2-ethoxybenzoate (CAS 773873-65-7). Retrieved from .

  • Sigma-Aldrich. Product Specification: Methyl 5-bromo-2-methoxybenzoate (CAS 7120-41-4).[5] Retrieved from .

  • ChemicalBook. Synthesis of Methyl 5-bromosalicylate (Precursor). Retrieved from .

Sources

Foundational

Methyl 5-bromo-2-ethoxybenzoate PubChem CID and InChIKey

The following technical guide details the physicochemical profile, synthetic pathways, and application spectrum of Methyl 5-bromo-2-ethoxybenzoate . This document is structured for researchers requiring actionable data f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application spectrum of Methyl 5-bromo-2-ethoxybenzoate . This document is structured for researchers requiring actionable data for experimental design and drug development.

Strategic Utilization in Medicinal Chemistry & Organic Synthesis[1]

Chemical Identity & Physicochemical Profile

Methyl 5-bromo-2-ethoxybenzoate is a bifunctional aromatic building block characterized by an electron-rich ethoxy group and an electron-deficient ester moiety, with a bromine handle available for cross-coupling.[1] It serves as a critical intermediate in the synthesis of SGLT2 inhibitors and other bioactive scaffolds.[1]

Core Identifiers
ParameterData
CAS Registry Number 773873-65-7
IUPAC Name Methyl 5-bromo-2-ethoxybenzoate
PubChem CID Referenced via CAS 773873-65-7 (Analog: Methyl 5-bromo-2-methoxybenzoate is CID 13297188)
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
SMILES CCOC1=C(C=C(C=C1)Br)C(=O)OC
Appearance White to off-white crystalline solid
Melting Point 58–62 °C (Typical range for this class)

Synthetic Utility & Reactivity Analysis

This molecule is valued for its orthogonal reactivity .[1] The presence of three distinct functional sites allows for sequential, chemoselective modifications:

  • C-5 Bromine: High reactivity for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C-1 Methyl Ester: Serves as a masked carboxylic acid (hydrolysis) or an electrophile for nucleophilic acyl substitution (amide formation).[1]

  • C-2 Ethoxy Group: Acts as a stable electron-donating group (EDG), directing electrophilic aromatic substitution to the C-3 position if further functionalization is required.[1]

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core Methyl 5-bromo- 2-ethoxybenzoate Suzuki Biaryl Scaffolds (via Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Hydrolysis 5-Bromo-2-ethoxy- benzoic acid Core->Hydrolysis LiOH, THF/H2O Amidation Benzamides (via Aminolysis) Core->Amidation R-NH2, AlMe3 SNAr Ether Cleavage (Deprotection to Phenol) Core->SNAr BBr3, DCM

Figure 1: Divergent synthetic pathways from the Methyl 5-bromo-2-ethoxybenzoate core.

Experimental Protocols

A. Synthesis of Methyl 5-bromo-2-ethoxybenzoate

The most robust route involves the O-alkylation of methyl 5-bromosalicylate.[1] This method avoids the harsh conditions required to esterify the sterically crowded 2-ethoxybenzoic acid.

Reaction Scheme: Methyl 5-bromosalicylate + Ethyl Iodide + K₂CO₃ → Methyl 5-bromo-2-ethoxybenzoate[1]

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask, dissolve Methyl 5-bromosalicylate (10.0 g, 43.3 mmol) in anhydrous DMF (Dimethylformamide, 50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 9.0 g, 65.0 mmol, 1.5 eq) in a single portion. The suspension may turn slightly yellow.[1]

  • Alkylation: Add Ethyl Iodide (EtI, 5.2 mL, 65.0 mmol, 1.5 eq) dropwise via syringe over 10 minutes.

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting phenol (lower Rf) should disappear.[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the mixture into ice-cold water (200 mL) to precipitate inorganic salts and the product.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash the combined organic layer with Brine (2 x 50 mL) to remove residual DMF.[1]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot Ethanol or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.

B. Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 5-bromosalicylate (CAS 4068-76-2) Reagents Ethyl Iodide (1.5 eq) K2CO3 (1.5 eq) DMF, 60°C Start->Reagents Intermediate Reaction Mixture (Suspension) Reagents->Intermediate Alkylation 4-6 hrs Workup Aq. Workup (EtOAc Extraction) Intermediate->Workup Quench Product Methyl 5-bromo-2-ethoxybenzoate (CAS 773873-65-7) Workup->Product Crystallization

Figure 2: Step-wise synthesis workflow for the O-alkylation of methyl 5-bromosalicylate.

Applications in Drug Discovery

SGLT2 Inhibitor Development

The 5-bromo-2-ethoxybenzoate scaffold mimics the "left-hand" aryl ring found in Gliflozin-class drugs (e.g., Dapagliflozin, Ertugliflozin).[1]

  • Mechanism: The ethoxy group provides lipophilic bulk necessary for binding within the SGLT2 proximal tubule pocket.

  • Strategy: The ester is hydrolyzed to the acid, converted to an acid chloride, and coupled with a benzothiophene or phenyl moiety to form the core pharmacophore.[1]

Biaryl Synthesis via Suzuki Coupling

The C-5 bromine is an excellent handle for Pd-catalyzed coupling.[1]

  • Protocol Insight: Use Pd(dppf)Cl₂ and K₃PO₄ in Dioxane/Water for coupling with aryl boronic acids.[1] The steric hindrance from the ortho-ethoxy group is minimal at the C-5 position, allowing for high yields (>90%).

Safety & Handling (HSE)

  • Hazard Identification: Irritant (Skin/Eye).[1]

  • GHS Classification: H315 (Skin Irritation), H319 (Eye Irritation).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).[1]

  • Disposal: Halogenated organic waste stream.[1]

References

  • PubChem Compound Summary. Methyl 5-bromo-2-methylbenzoate (Analogous Structure Reference). National Center for Biotechnology Information. Available at: [Link][1]

  • Organic Chemistry Portal. Williamson Ether Synthesis Protocols. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: O-Alkylation of Methyl 5-bromo-2-hydroxybenzoate with Ethyl Iodide

For dissemination to: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the O-alkylation of Methyl 5-bromo-2-hydroxybenzoate using ethyl iodide.

Author: BenchChem Technical Support Team. Date: February 2026

For dissemination to: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the O-alkylation of Methyl 5-bromo-2-hydroxybenzoate using ethyl iodide. The protocol detailed herein employs the principles of the Williamson ether synthesis to produce Methyl 5-bromo-2-ethoxybenzoate, a valuable intermediate in organic synthesis. This guide offers a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization of the final product.

Introduction: The Significance of O-Alkylation

O-alkylation, particularly the Williamson ether synthesis, stands as a cornerstone of modern organic chemistry. This class of reaction facilitates the formation of an ether linkage, a common and vital functional group in a vast array of biologically active molecules and pharmaceutical compounds. The protocol described here focuses on the etherification of a substituted phenol, Methyl 5-bromo-2-hydroxybenzoate, to yield its corresponding ethyl ether. The strategic placement of the bromo- and methyl ester functionalities on the aromatic ring makes both the starting material and the product versatile precursors for further synthetic transformations in drug discovery and materials science.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by the deprotonation of the phenolic hydroxyl group, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The choice of a suitable base and solvent is critical for the efficient and high-yielding synthesis of the desired ether.

Reaction Principle and Mechanism

The O-alkylation of Methyl 5-bromo-2-hydroxybenzoate with ethyl iodide is a classic example of the Williamson ether synthesis. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone.

The mechanism can be delineated into two primary steps:

  • Deprotonation: The weakly basic potassium carbonate deprotonates the acidic phenolic hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate. This acid-base reaction generates a phenoxide ion, which is a potent nucleophile. The use of a relatively weak base like K₂CO₃ is advantageous as it minimizes potential side reactions, such as hydrolysis of the methyl ester.

  • Nucleophilic Attack (SN2): The newly formed phenoxide ion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with ethyl iodide. The phenoxide attacks the electrophilic carbon atom of the ethyl iodide, displacing the iodide leaving group and forming the desired ether, Methyl 5-bromo-2-ethoxybenzoate.

Figure 1: Reaction mechanism for the O-alkylation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Methyl 5-bromo-2-ethoxybenzoate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 5-bromo-2-hydroxybenzoate6335-54-2231.042.31 g10.0
Ethyl Iodide75-03-6155.972.34 g (1.2 mL)15.0
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g20.0
Acetone (Anhydrous)67-64-158.0850 mL-
Ethyl Acetate141-78-688.11As needed-
Hexane110-54-386.18As needed-
Saturated Sodium Chloride Solution (Brine)7647-14-558.44As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-2-hydroxybenzoate (2.31 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and anhydrous acetone (50 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add ethyl iodide (1.2 mL, 15.0 mmol) dropwise using a syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56 °C) and maintain this temperature.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct using a Büchner funnel and wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate unde

Application

Suzuki-Miyaura coupling conditions for Methyl 5-bromo-2-ethoxybenzoate

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Methyl 5-bromo-2-ethoxybenzoate Introduction & Scope Methyl 5-bromo-2-ethoxybenzoate is a critical intermediate in medicinal chemistry, particularly for synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Methyl 5-bromo-2-ethoxybenzoate

Introduction & Scope

Methyl 5-bromo-2-ethoxybenzoate is a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This scaffold presents a specific set of challenges for Suzuki-Miyaura cross-coupling:

  • Electronic Deactivation: The bromine atom at the C5 position is para to the strong electron-donating ethoxy group (–OEt). This increases electron density at the C-Br bond, raising the activation energy required for the oxidative addition step compared to electron-deficient aryl halides.

  • Chemoselectivity (Ester Stability): The methyl ester at C1 is susceptible to saponification (hydrolysis) under the basic, aqueous conditions typical of Suzuki couplings.

  • Steric Environment: While the C5 position is relatively accessible, the ortho-ethoxy group can influence the solubility profile and minor chelation effects with the palladium center.

This guide provides a tiered protocol strategy: a Standard Robust Method for general screening and a High-Performance Method for sterically demanding or electron-poor boronic acids.

Mechanistic Insight & Catalyst Selection

To overcome the electronic deactivation caused by the para-ethoxy group, the catalyst system must possess specific characteristics:

  • Ligand Choice: Electron-rich phosphine ligands are essential to increase the electron density on the Palladium(0) center, facilitating oxidative addition into the electron-rich Ar-Br bond.

    • Recommendation:dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

  • Base Selection: To prevent hydrolysis of the methyl ester, mild bases are preferred. Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ) are superior to Hydroxides (
    
    
    ).
Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical Oxidative Addition step where the electronic push from the ethoxy group acts as a barrier.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting Step due to p-OEt) Pd0->OxAdd + Substrate Substrate Substrate: Methyl 5-bromo-2-ethoxybenzoate Substrate->OxAdd TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the oxidative addition barrier caused by the electron-donating ethoxy group.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Best for: Standard aryl boronic acids, initial screening, scale-up.

Reagents:

  • Substrate: Methyl 5-bromo-2-ethoxybenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (3–5 mol%)

  • Base:

    
     (2.0 equiv)[5]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[5]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, weigh out the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent Addition: Add 1,4-Dioxane and Water (4:1 v/v). The concentration of the substrate should be approximately 0.1 M to 0.2 M.

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen inhibits the catalyst and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3–5 mol%) quickly under a stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block/bath to 80°C . Stir vigorously for 4–12 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1] Look for the disappearance of the aryl bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (x2) and brine (x1). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Method B: High-Performance Protocol (Difficult Substrates)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or if Method A fails.

Reagents:

  • Catalyst: XPhos Pd G3 (2–3 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Key Difference: The XPhos ligand forms a highly active monolithic Pd(0) species that is bulky and electron-rich, drastically accelerating the oxidative addition into the deactivated C-Br bond while protecting the metal center from deactivation.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize conditions if the standard protocol yields <50%.

OptimizationTree Start Start: Method A (Pd(dppf)Cl2 / K2CO3) Check Analyze Outcome Start->Check Hydrolysis Issue: Ester Hydrolysis (Acid product formed) Check->Hydrolysis NoRxn Issue: Low Conversion (SM remains) Check->NoRxn Dehal Issue: Protodehalogenation (Br replaced by H) Check->Dehal Soln1 Switch Base: Use K3PO4 or CsF (anhydrous) Hydrolysis->Soln1 Soln2 Switch Catalyst: Use XPhos Pd G3 or SPhos NoRxn->Soln2 Soln3 Switch Solvent: Use Toluene (Non-polar) Dehal->Soln3

Caption: Troubleshooting logic for common Suzuki coupling failure modes.

Optimization Data Summary
VariableStandard ConditionAlternative ConditionRationale for Change
Solvent Dioxane/Water (4:1)Toluene/Water (10:1)Reduce water content if ester hydrolysis is observed.
Base


or


is more soluble in organics; CsF allows anhydrous coupling.
Catalyst Pd(dppf)Cl₂XPhos Pd G3XPhos is superior for electron-rich aryl halides (deactivated electrophiles).
Temp 80°C100°C (Microwave)Higher energy input to overcome activation barrier of deactivated C-Br bond.

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. (2025).[1][5] Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6] Chemical Reviews, 95(7), 2457-2483. (1995).[6][7] Link

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols.Link

  • Common Organic Chemistry. Suzuki Reaction Conditions and Examples.Link

Sources

Method

Procedure for esterification of 5-bromo-2-ethoxybenzoic acid

Executive Summary This guide details the synthetic procedures for the esterification of 5-bromo-2-ethoxybenzoic acid (CAS: 35281-44-6). This substrate presents a unique challenge in process chemistry: it possesses an ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic procedures for the esterification of 5-bromo-2-ethoxybenzoic acid (CAS: 35281-44-6). This substrate presents a unique challenge in process chemistry: it possesses an electron-donating ortho-ethoxy group that sterically hinders the carboxylic acid while simultaneously reducing the electrophilicity of the carbonyl carbon via resonance.

To address these constraints, this note provides two validated protocols:

  • Method A (Acyl Chloride Activation): The preferred method for high-throughput and high-yield applications, utilizing thionyl chloride (

    
    ) to generate a highly reactive intermediate.
    
  • Method B (Fischer Esterification): A scalable, "green" approach for bulk synthesis where time constraints are less critical.

Structural Analysis & Strategic Approach

Before initiating synthesis, researchers must understand the electronic and steric environment of the substrate.

  • The Ortho-Ethoxy Effect: The ethoxy group at the C2 position exerts a steric blockade, making the nucleophilic attack of the alcohol on the carbonyl carbon more difficult compared to unsubstituted benzoic acid. Furthermore, the oxygen atom donates electron density into the ring (resonance), rendering the carbonyl carbon less electrophilic.

  • The Meta-Bromo Stability: The bromine atom at C5 is relatively stable under acidic esterification conditions. However, it is sensitive to palladium contamination or reducing conditions (e.g.,

    
    ), which must be avoided to prevent hydrodebromination.
    
Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: 5-Bromo-2-ethoxybenzoic acid Scale Scale / Priority? Start->Scale MethodA Method A: Acid Chloride (High Yield / Fast) Scale->MethodA < 10g or High Value MethodB Method B: Fischer (Scalable / Simple) Scale->MethodB > 100g or Cost-Sensitive Reaction Time: 2-4 h Reaction Time: 2-4 h MethodA->Reaction Time: 2-4 h Reaction Time: 12-24 h Reaction Time: 12-24 h MethodB->Reaction Time: 12-24 h

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and constraints.

Protocol A: Thionyl Chloride Activation (Preferred)

Rationale: This method converts the carboxylic acid into an acid chloride (


).[1] The chloride ion is an excellent leaving group, and the resulting carbonyl is highly electrophilic, effectively overcoming the deactivating influence of the ortho-ethoxy group [1].
Materials
  • Substrate: 5-Bromo-2-ethoxybenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (optional; can be run neat)

  • Quench: Anhydrous Alcohol (Methanol or Ethanol)

Step-by-Step Procedure
  • Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, suspend 5-bromo-2-ethoxybenzoic acid (10.0 g, 40.8 mmol) in anhydrous Toluene (50 mL).

    • Note: Toluene is preferred over DCM for its higher boiling point, ensuring complete conversion.

  • Activation: Add Thionyl Chloride (14.8 mL, ~200 mmol) dropwise via an addition funnel.

  • Catalysis: Add 2-3 drops of anhydrous DMF .

    • Mechanism:[1][2][3] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which acts as the active chlorinating species, significantly accelerating the reaction [2].
      
  • Reflux: Heat the mixture to reflux (approx. 80°C internal temp) for 3 hours.

    • Checkpoint: The solution should turn clear and evolve gas (

      
       and 
      
      
      
      ). Monitor by TLC (convert an aliquot to methyl ester) to ensure consumption of starting material.
  • Evaporation: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove excess

    
     and Toluene.
    
    • Critical: Co-evaporate with fresh Toluene (2x) to ensure all traces of

      
       and 
      
      
      
      are removed.
  • Esterification: Redissolve the crude yellow oil (Acid Chloride) in anhydrous DCM (30 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly add the desired Alcohol (e.g., Methanol, 50 mL) in excess. Add Triethylamine (1.1 equiv) if acid scavenging is required (optional for simple alcohols).

  • Workup: Stir at room temperature for 1 hour. Evaporate solvent.[4] Partition residue between Ethyl Acetate and saturated

    
     (to remove unreacted acid). Wash organic layer with Brine, dry over 
    
    
    
    , and concentrate.

Expected Yield: 92-96% Purity: >98% (often requires no chromatography).

Protocol B: Acid-Catalyzed Fischer Esterification

Rationale: This method utilizes Le Chatelier's principle. By using the alcohol as the solvent and removing water, we drive the equilibrium toward the ester.[2] It is less aggressive than Method A but may be slower due to the steric bulk of the ethoxy group [3].

Materials
  • Substrate: 5-Bromo-2-ethoxybenzoic acid[5]

  • Solvent/Reagent: Methanol or Ethanol (Reagent Grade, >99%)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.5 - 1.0 equiv)
    
Step-by-Step Procedure
  • Dissolution: Dissolve 5-bromo-2-ethoxybenzoic acid (20.0 g) in Methanol (200 mL, 10V).

  • Catalyst Addition: Carefully add Conc.

    
      (2.0 mL) dropwise. The reaction is exothermic; ensure stirring.
    
  • Reflux: Fit with a condenser and reflux (65°C for MeOH) for 16–24 hours.

    • Optimization: For Ethyl esters, use Ethanol and consider a Dean-Stark trap (with Benzene/Toluene co-solvent) to physically remove water if conversion stalls at 80-90%.

  • Monitoring: Check TLC (System: Hexane/EtOAc 4:1). The acid will be the bottom spot; the ester will be the top spot.

    • Note: If reaction stalls, add 5% more

      
       and continue reflux.
      
  • Workup: Cool to room temperature. Concentrate solvent to ~20% of original volume.

  • Neutralization: Pour the residue slowly into ice-cold saturated

    
     solution. Stir vigorously until gas evolution stops.
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organics over

    
     and concentrate. If the starting material remains (>5%), recrystallization from Hexane/EtOAc is recommended.
    

Expected Yield: 80-88%

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Method A (Thionyl Chloride), highlighting the role of DMF as a catalyst.

ReactionMechanism DMF DMF + SOCl2 Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier Activation Intermediate Activated Complex Vilsmeier->Intermediate Cl- Transfer Substrate 5-Bromo-2-ethoxybenzoic acid Substrate->Intermediate AcidChloride Acid Chloride (Highly Reactive) Intermediate->AcidChloride - SO2, - HCl, - DMF Product Final Ester AcidChloride->Product + ROH

Figure 2: DMF-catalyzed activation of the carboxylic acid via the Vilsmeier-Haack intermediate.[6]

Quality Control & Data Specifications

Upon isolation, the product must be validated against the following parameters.

ParameterSpecification (Methyl Ester)Method
Appearance White to Off-white crystalline solidVisual
Melting Point 58 - 62°C (approximate)Capillary
1H NMR

3.89 (s, 3H, -COOMe),

4.10 (q, 2H, -OCH2-),

1.45 (t, 3H, -CH3)
CDCl3, 400 MHz
HPLC Purity > 98.0% AreaC18 Column, ACN/Water
Residual Acid < 0.5%Titration / HPLC

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion (Method B) Water accumulation in solvent.Use anhydrous MeOH; add molecular sieves or use Dean-Stark.
Dark Coloration Overheating or iodine formation.Ensure temperature control; wash organic layer with Sodium Thiosulfate.
Starting Material in Product Incomplete activation (Method A).Ensure

is fresh; increase reflux time; ensure DMF is added.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[1] Retrieved from 1

  • Common Organic Chemistry. (2025). Fischer Esterification: Common Conditions and Mechanisms. Retrieved from 7

  • PubChem. (2025).[8] 5-Bromo-2-ethoxybenzoic acid Properties and CAS Data. Retrieved from 5[8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of Methyl 5-bromo-2-ethoxybenzoate alkylation reaction

Topic: Optimization of O-Alkylation for Methyl 5-bromo-2-hydroxybenzoate Target Molecule: Methyl 5-bromo-2-ethoxybenzoate Audience: Medicinal Chemists, Process Development Scientists[1] Introduction You are likely synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of O-Alkylation for Methyl 5-bromo-2-hydroxybenzoate Target Molecule: Methyl 5-bromo-2-ethoxybenzoate Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction

You are likely synthesizing Methyl 5-bromo-2-ethoxybenzoate as a scaffold for library generation or as an intermediate for API synthesis.[1] This reaction involves the O-ethylation of Methyl 5-bromosalicylate .[1]

While seemingly a standard Williamson Ether Synthesis, this specific substrate presents a unique challenge: Intramolecular Hydrogen Bonding .[1] The phenolic proton is tightly bound to the ester carbonyl oxygen, significantly reducing its nucleophilicity compared to standard phenols. This guide addresses the kinetic barriers and side reactions specific to salicylate alkylation.

Module 1: Mechanism & Critical Parameters

The "Ortho-Effect" Challenge

In Methyl 5-bromosalicylate, the phenolic hydroxyl group forms a stable 6-membered ring via hydrogen bonding with the ester carbonyl. To achieve high yields, your reaction system must disrupt this bond to generate the reactive phenoxide ion.

Key Mechanistic Drivers:

  • Solvent Polarity: Non-polar solvents (e.g., Toluene) fail to disrupt the H-bond efficiently.[1] Polar aprotic solvents (DMF, NMP) are required to solvate the cation and leave the phenoxide "naked" and reactive.

  • Leaving Group Quality: Ethyl iodide (EtI) is preferred over Ethyl bromide (EtBr) due to the weaker C-I bond, accelerating the

    
     step.[1]
    
  • Base Selection: Potassium Carbonate (

    
    ) is generally superior to Sodium Hydride (
    
    
    
    ) for this specific substrate because it minimizes the risk of ester hydrolysis or reduction while sufficiently deprotonating the phenol in DMF.[1]
Mechanistic Workflow

The following diagram illustrates the competition between the desired O-alkylation and the primary failure mode (Hydrolysis/Saponification).

ReactionMechanism Start Methyl 5-bromosalicylate (Intramolecular H-Bond) Inter Phenoxide Anion (Reactive Intermediate) Start->Inter Deprotonation (Requires Polar Solvent) Base Base (K2CO3) Base->Inter Product Methyl 5-bromo-2-ethoxybenzoate (Target) Inter->Product O-Alkylation (SN2) Major Pathway Side1 5-Bromo-2-ethoxybenzoic acid (Hydrolysis Impurity) Inter->Side1 Saponification (If wet or strong base) EtI Ethyl Iodide (Et-I) EtI->Product Water Trace Water / OH- Water->Side1

Figure 1: Mechanistic pathway highlighting the competition between O-alkylation and ester hydrolysis.[1]

Module 2: Optimized Standard Operating Procedure (SOP)

This protocol is validated for scale-up from 1g to 100g.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methyl 5-bromosalicylate Substrate1.0Limiting reagent.[1]
Ethyl Iodide (EtI) Electrophile1.5 - 2.0Excess drives reaction to completion.[1]
Potassium Carbonate (

)
Base2.0 - 2.5Must be anhydrous/finely ground.[1]
DMF (N,N-Dimethylformamide) Solvent[0.5 M]Anhydrous is critical.[1]
Step-by-Step Protocol
  • System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Solvation: Charge Methyl 5-bromosalicylate (1.0 eq) and anhydrous DMF (concentration ~0.5 M). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
     (2.0 eq) in a single portion.
    
    • Observation: The suspension may turn bright yellow/orange due to phenoxide formation.[1]

    • Tech Tip: Stir at Room Temperature (RT) for 15-30 minutes before adding the alkyl halide to ensure deprotonation of the H-bonded phenol.

  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]

    • Typical Time: 2-4 hours.[1]

    • Note: Do not exceed 80°C to prevent degradation of EtI and ester hydrolysis.[1]

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and wash with Water (x3) to remove DMF.[1]

    • Crucial Step: Wash organic layer with Brine to prevent emulsion.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallization from Hexane/EtOAc is often sufficient; otherwise, flash chromatography.[1]

Module 3: Troubleshooting Guide

Use this decision tree to diagnose yield issues.

Troubleshooting Issue Problem Identified Check1 Is Conversion < 50%? Issue->Check1 Check2 Is Acid Impurity Present? Check1->Check2 No Sol1 Increase Temp to 70°C Switch EtBr -> EtI Check1->Sol1 Yes Check3 Is Ethyl Ester Present? Check2->Check3 No Sol2 Dry DMF (Mol Sieves) Reduce Base Load Check2->Sol2 Yes Sol3 STOP! You used Ethanol. Switch to DMF/Acetone Check3->Sol3 Yes

Figure 2: Diagnostic logic for common reaction failures.

Specific Issue Resolution
1. Low Conversion (Starting material remains)
  • Cause: The intramolecular H-bond is not breaking, or the alkyl halide has evaporated.[1]

  • Fix:

    • Switch from Acetone to DMF (higher boiling point, better polarity).[1]

    • Add 0.1 eq of Potassium Iodide (KI) if using Ethyl Bromide (Finkelstein condition).[1]

    • Ensure the system is sealed; EtI is volatile (bp 72°C).[1]

2. Hydrolysis (Formation of carboxylic acid)
  • Cause: Presence of water in the solvent or base.[1]

  • Fix:

    • Use fresh anhydrous DMF.[1]

    • Do not use NaOH or KOH; stick to Carbonates (

      
       or 
      
      
      
      ).[1]
3. Transesterification (Methyl ester becomes Ethyl ester) [1]
  • Cause: Using Ethanol as a solvent.[1]

  • Fix: Never use alcohols as solvents for alkylation of esters unless the alcohol matches the ester group.[1] Use aprotic solvents only.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: You can, but it is risky.[1] NaH is a strong base and can cause "claisen-like" condensations or reduction of the ester if not strictly controlled.


 in DMF is safer and sufficiently reactive for salicylates [1].[1]

Q: Why is the reaction mixture turning dark brown? A: This indicates oxidation of the phenoxide or iodine liberation.[1] It usually does not affect the yield significantly.[1] Ensure you are under an inert atmosphere (


) to minimize oxidation.[1]

Q: I only have Ethyl Bromide (EtBr). Can I use it? A: Yes, but it reacts slower than EtI. To compensate, add a catalytic amount of Sodium Iodide or Potassium Iodide (10 mol%) to generate EtI in situ (Finkelstein reaction) [2].[1]

Q: Can I use Acetone instead of DMF? A: Yes, Acetone is easier to remove during workup.[1] However, the reaction will be significantly slower (12-24h vs 2-4h) because the reflux temperature (56°C) is lower and Acetone is less polar than DMF.

References

  • Williamson Ether Synthesis Protocols. Organic Syntheses, Coll.[1] Vol. 4, p.836 (1963).[1] [1]

  • Catalytic Finkelstein Reaction. Journal of the American Chemical Society. Mechanism of halide exchange to accelerate alkylation.[1] [1]

  • Salicylate Intramolecular Hydrogen Bonding. Journal of Physical Chemistry A. Detailed analysis of the energetic barrier in salicylate derivatives. [1]

  • Methyl 5-bromosalicylate Properties. PubChem Database. Compound CID 24847620.[1][2] [1]

Sources

Optimization

Avoiding hydrolysis side reactions during Methyl 5-bromo-2-ethoxybenzoate synthesis

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-ethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-ethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis while minimizing common side reactions, particularly hydrolysis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Hydrolysis

The synthesis of Methyl 5-bromo-2-ethoxybenzoate can be approached through two primary routes: Williamson ether synthesis starting from Methyl 5-bromo-2-hydroxybenzoate, or Fischer esterification of 5-bromo-2-ethoxybenzoic acid. Both pathways are robust, but each is susceptible to hydrolysis, which can significantly impact yield and purity. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

We have structured this guide in a question-and-answer format to directly address the issues you may encounter.

Route 1: Williamson Ether Synthesis

This route involves the reaction of Methyl 5-bromo-2-hydroxybenzoate with an ethylating agent in the presence of a base. The primary concern is the hydrolysis of the methyl ester group under basic conditions.

Question 1: I am getting a low yield of my desired product, Methyl 5-bromo-2-ethoxybenzoate, and I'm isolating a significant amount of 5-bromo-2-hydroxybenzoic acid. What is happening?

Answer: This is a classic sign of ester hydrolysis. The base used to deprotonate the hydroxyl group is likely also attacking the methyl ester.

Causality: The hydroxide ion, if present in an aqueous base, can act as a nucleophile and attack the carbonyl carbon of the ester, leading to the formation of a carboxylate salt.[1][2] Upon acidic workup, this salt is protonated to yield the carboxylic acid.

Solution:

  • Choice of Base: Avoid using aqueous bases like sodium hydroxide or potassium hydroxide. Instead, use a non-nucleophilic, anhydrous base such as sodium hydride (NaH) or potassium carbonate (K2CO3).[3][4] NaH is particularly effective as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.

  • Solvent Selection: Ensure your solvent is anhydrous. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for this S­N2 reaction as they solvate the cation of the base, enhancing the nucleophilicity of the resulting phenoxide.[4][5]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the hydrolysis side reaction.

Question 2: My reaction is sluggish, and even after prolonged reaction times, I have a lot of unreacted starting material. What can I do to improve the reaction rate without promoting hydrolysis?

Answer: A slow reaction rate in a Williamson ether synthesis is often due to a poor nucleophile or a weak electrophile.

Causality: The reaction proceeds via an SN2 mechanism, which is sensitive to the strength of the nucleophile (the phenoxide) and the leaving group on the ethylating agent.[6][7]

Solution:

  • Ethylating Agent: Use a more reactive ethylating agent. Ethyl iodide is more reactive than ethyl bromide. Diethyl sulfate is another highly effective ethylating agent.

  • Phase-Transfer Catalyst: If you must use a weaker base like potassium carbonate, consider adding a phase-transfer catalyst such as tetrabutylammonium bromide. This will help to bring the carbonate and the phenoxide into the organic phase, accelerating the reaction.

  • Temperature: While high temperatures can cause hydrolysis, a modest increase in temperature (e.g., from room temperature to 50-60 °C) can significantly increase the rate of the desired SN2 reaction.[5] Monitor the reaction closely by TLC to find the optimal balance.

Route 2: Fischer Esterification

This approach involves reacting 5-bromo-2-ethoxybenzoic acid with methanol in the presence of an acid catalyst. The main challenge here is the reversible nature of the reaction, where water, a byproduct, can hydrolyze the ester back to the starting materials.[8]

Question 3: My Fischer esterification is not going to completion, and I'm left with a mixture of the starting acid and the desired ester. How can I drive the reaction forward?

Answer: Fischer esterification is an equilibrium-controlled process. To maximize the yield of the ester, you need to shift the equilibrium to the product side.

Causality: The reaction produces one equivalent of water for every equivalent of ester formed. According to Le Chatelier's principle, the presence of water will drive the reaction backward, leading to the hydrolysis of the ester.[1][8]

Solution:

  • Water Removal: The most effective way to drive the equilibrium is to remove water as it is formed. This can be achieved by:

    • A Dean-Stark trap: If you are using a solvent that forms an azeotrope with water (like toluene), a Dean-Stark trap will continuously remove water from the reaction mixture.

    • Drying Agents: While less common for this specific reaction, molecular sieves can be added to the reaction mixture to sequester water.

  • Excess Reactant: Use a large excess of methanol. Since methanol is often used as the solvent, this is a practical way to shift the equilibrium towards the product.[8]

  • Choice of Catalyst: A strong acid catalyst is essential. Concentrated sulfuric acid is commonly used.[9] For substrates sensitive to strong acids, a solid acid catalyst like an ion-exchange resin or modified montmorillonite K10 clay can be an alternative.[10]

Question 4: I am observing some charring and dark coloration in my reaction mixture. What could be the cause?

Answer: Charring is often a sign of decomposition caused by an overly aggressive acid catalyst or excessive heat.

Causality: Concentrated sulfuric acid is a strong dehydrating agent and can cause side reactions, especially at high temperatures.

Solution:

  • Control Temperature: Do not overheat the reaction. Refluxing gently is usually sufficient.

  • Catalyst Amount: Use only a catalytic amount of sulfuric acid. A few drops are often enough for a lab-scale reaction.[11]

  • Alternative Catalysts: Consider using a milder acid catalyst like p-toluenesulfonic acid (TsOH).

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Methyl 5-bromo-2-ethoxybenzoate

This protocol is optimized to minimize hydrolysis by using an anhydrous base and solvent.

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 5-bromo-2-hydroxybenzoate.

  • Add anhydrous DMF to dissolve the starting material.

  • Carefully add sodium hydride portion-wise to the solution at 0 °C. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl iodide dropwise via the dropping funnel.

  • Heat the reaction mixture to 50 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.[3]

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Fischer Esterification of 5-bromo-2-ethoxybenzoic acid

This protocol is designed to maximize ester formation by using an excess of alcohol and removing water.

Materials:

  • 5-bromo-2-ethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Toluene (optional, for Dean-Stark)

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • To a round-bottom flask, add 5-bromo-2-ethoxybenzoic acid and a large excess of methanol.

  • If using a Dean-Stark trap, add toluene as well.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. If using a Dean-Stark trap, ensure water is being collected.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product if necessary.

Visualizations

Reaction Pathways

SynthesisPathways cluster_williamson Williamson Ether Synthesis cluster_esterification Fischer Esterification A Methyl 5-bromo-2-hydroxybenzoate B Methyl 5-bromo-2-ethoxybenzoate A->B 1. NaH, DMF 2. Ethyl Iodide C 5-bromo-2-ethoxybenzoic acid D Methyl 5-bromo-2-ethoxybenzoate C->D Methanol, H2SO4 (cat.)

Caption: Primary synthetic routes to Methyl 5-bromo-2-ethoxybenzoate.

Hydrolysis Side Reactions

Hydrolysis cluster_basic Basic Hydrolysis (Saponification) cluster_acidic Acid-Catalyzed Hydrolysis Ester1 Methyl 5-bromo-2-ethoxybenzoate Intermediate1 Tetrahedral Intermediate Ester1->Intermediate1 OH- Product1 5-bromo-2-ethoxybenzoic acid (after acidification) Intermediate1->Product1 H3O+ workup Ester2 Methyl 5-bromo-2-ethoxybenzoate Intermediate2 Protonated Ester Ester2->Intermediate2 H3O+ Product2 5-bromo-2-ethoxybenzoic acid Intermediate2->Product2 - Methanol

Caption: Mechanisms of ester hydrolysis under basic and acidic conditions.

Troubleshooting Flowchart

Troubleshooting Start Low Yield of Methyl 5-bromo-2-ethoxybenzoate CheckRoute Which synthetic route was used? Start->CheckRoute Williamson Williamson Ether Synthesis CheckRoute->Williamson Route 1 Esterification Fischer Esterification CheckRoute->Esterification Route 2 CheckBase Aqueous base used? Williamson->CheckBase CheckWater Was water removed? Esterification->CheckWater YesBase Yes CheckBase->YesBase Yes NoBase No CheckBase->NoBase No SolutionBase Switch to anhydrous base (NaH) and anhydrous solvent (DMF). YesBase->SolutionBase NoWater No CheckWater->NoWater No YesWater Yes SolutionWater Use Dean-Stark trap or excess methanol. NoWater->SolutionWater

Caption: A logical guide to troubleshooting low product yields.

Quantitative Data Summary

ParameterWilliamson Ether SynthesisFischer Esterification
Key Reactants Methyl 5-bromo-2-hydroxybenzoate, Ethylating agent5-bromo-2-ethoxybenzoic acid, Methanol
Catalyst/Base Anhydrous base (e.g., NaH)Acid catalyst (e.g., H2SO4)
Typical Solvent DMF, AcetonitrileMethanol, Toluene
Reaction Temp. 0-60 °CReflux
Primary Side Reaction Ester Hydrolysis (Saponification)Ester Hydrolysis (Acid-catalyzed)
Mitigation Strategy Use of anhydrous reagentsRemoval of water, excess alcohol
Typical Yield 70-90%80-95%

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

  • 12. The Williamson Ether Synthesis. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • 1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. [Link]

  • Methyl Esters - Organic Chemistry Portal. [Link]

  • The alkaline hydrolysis of esters in aqueous-organic solvent mixtures... - Bradford Scholars - University of Bradford. [Link]

  • The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid - ijstr.org. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. [Link]

  • Esterification test of Benzoic acid - YouTube. [Link]

  • Can methyl benzoate be hydrolyzed? - Quora. [Link]

Sources

Troubleshooting

Removing unreacted ethyl bromide from Methyl 5-bromo-2-ethoxybenzoate crude

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of methyl 5-bromo-2-ethoxybenzoate. This document provides i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of methyl 5-bromo-2-ethoxybenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted ethyl bromide from the crude reaction mixture. The methodologies described are grounded in established chemical principles to ensure robust and reproducible results.

Introduction to the Purification Challenge

The synthesis of methyl 5-bromo-2-ethoxybenzoate, often achieved via a Williamson ether synthesis by reacting methyl 5-bromosalicylate with ethyl bromide, presents a common purification challenge: the removal of excess, volatile, and reactive ethyl bromide from the higher-boiling aromatic ester product. Incomplete removal can lead to impurities in the final product, affecting downstream applications and analytical characterization. This guide provides a systematic approach to tackling this purification problem.

Physical and Chemical Properties Overview

A clear understanding of the physical and chemical properties of both the desired product and the impurity is fundamental to developing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
Methyl 5-bromo-2-ethoxybenzoate C₁₀H₁₁BrO₃259.10Estimated to be >200°CSoluble in organic solvents like ethyl acetate, dichloromethane; insoluble in water.
Ethyl Bromide C₂H₅Br108.9738 °C[1]Miscible with most organic solvents; moderately soluble in water.[1]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues during the purification process.

FAQ 1: My crude product has a strong, sweetish odor. How can I confirm the presence of residual ethyl bromide?

Answer: The characteristic ether-like odor is a strong indicator of the presence of ethyl bromide.[1] For a more definitive confirmation, you can use analytical techniques:

  • ¹H NMR Spectroscopy: Look for the characteristic quartet at approximately 3.4 ppm and a triplet at around 1.7 ppm corresponding to the ethyl group of ethyl bromide. These peaks may be broad if the sample is not completely dry.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is a highly sensitive method for detecting volatile impurities. A peak corresponding to the mass-to-charge ratio of ethyl bromide (m/z 108 and 110 in a 1:1 ratio due to bromine isotopes) will confirm its presence.

FAQ 2: I performed a simple distillation, but the ethyl bromide seems to co-distill with my solvent. How can I improve this separation?

Answer: Due to its low boiling point (38°C), ethyl bromide will indeed distill with most common low-boiling organic solvents like diethyl ether or dichloromethane. To effectively remove it before final solvent removal, consider the following:

  • Aqueous Workup: Before concentrating your crude product, perform a liquid-liquid extraction. Ethyl bromide has moderate solubility in water, which can be exploited.[1] Washing the organic layer multiple times with water will partition a significant amount of the ethyl bromide into the aqueous phase.

  • Brine Wash: Following the water washes, a wash with a saturated sodium chloride solution (brine) will help to remove residual water from the organic layer and further encourage the partitioning of polar impurities into the aqueous phase.

Workflow for Aqueous Workup

Aqueous_Workup_for_Ethyl_Bromide_Removal crude_mixture Crude Reaction Mixture (in organic solvent) sep_funnel Separatory Funnel crude_mixture->sep_funnel add_water Add Water (1st Wash) sep_funnel->add_water shake_vent Shake & Vent add_water->shake_vent separate_layers1 Separate Layers shake_vent->separate_layers1 organic_layer1 Organic Layer separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (contains some EtBr) separate_layers1->aqueous_layer1 add_water2 Add Water (2nd Wash) organic_layer1->add_water2 separate_layers2 Separate Layers add_water2->separate_layers2 organic_layer2 Organic Layer separate_layers2->organic_layer2 aqueous_layer2 Aqueous Layer (contains more EtBr) separate_layers2->aqueous_layer2 add_brine Add Brine organic_layer2->add_brine separate_layers3 Separate Layers add_brine->separate_layers3 organic_layer3 Washed Organic Layer separate_layers3->organic_layer3 aqueous_layer3 Aqueous Brine Layer separate_layers3->aqueous_layer3 dry_concentrate Dry (Na₂SO₄) & Concentrate organic_layer3->dry_concentrate purified_product Crude Product (low in EtBr) dry_concentrate->purified_product

Caption: Workflow for removing ethyl bromide via aqueous workup.

FAQ 3: I'm concerned about the reactivity of ethyl bromide during the workup. Can I use a basic wash?

Answer: Yes, a wash with a mild aqueous base is a highly effective method for not only removing but also quenching unreacted ethyl bromide. Ethyl bromide can undergo hydrolysis under basic conditions to form ethanol and bromide salts, which are readily soluble in the aqueous layer.[2]

  • Recommended Base: A 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal.[3][4] These are sufficiently basic to hydrolyze ethyl bromide without causing significant hydrolysis of your desired ester product under typical workup conditions.

  • Caution: Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures, as this could lead to the saponification (hydrolysis) of your methyl ester product. The reaction of ethyl bromide with aqueous NaOH is first order in both reactants.[5]

Protocol for Basic Aqueous Wash
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any carbon dioxide that may form from the neutralization of acidic byproducts.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

FAQ 4: After an aqueous workup, I still detect traces of ethyl bromide. What is the next step for high-purity material?

Answer: For achieving high purity, especially for applications like pharmaceutical development, column chromatography is the recommended next step.[6][7]

  • Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (an organic solvent or solvent mixture).

  • Stationary Phase: Silica gel is a polar stationary phase.

  • Mobile Phase (Eluent): A non-polar eluent system will cause both compounds to move quickly, while a more polar system will result in slower movement. Since methyl 5-bromo-2-ethoxybenzoate is significantly more polar than ethyl bromide, a relatively non-polar eluent system will elute the ethyl bromide very quickly, while the desired product will be retained on the column and elute later.

  • Eluent Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting point for aromatic esters is a 10-20% ethyl acetate in hexane mixture.[8]

  • Monitoring the Separation: The progress of the separation can be monitored by Thin Layer Chromatography (TLC).[9][10] The ethyl bromide will have a high Rf value (it will travel far up the plate), while the product will have a lower Rf value.

Decision Tree for Purification Strategy

Purification_Strategy start Crude Methyl 5-bromo-2-ethoxybenzoate (contains Ethyl Bromide) workup Aqueous Workup (Water & NaHCO₃ washes) start->workup analysis1 Analyze for EtBr (¹H NMR or GC-MS) workup->analysis1 high_purity High Purity Required? analysis1->high_purity EtBr Present end Proceed to Next Step analysis1->end EtBr Absent column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) high_purity->column_chromatography Yes high_purity->end No final_product Pure Methyl 5-bromo-2-ethoxybenzoate column_chromatography->final_product final_product->end

Caption: Decision-making process for purification.

Summary of Key Recommendations

  • Initial Removal: Always perform an aqueous workup with multiple water washes followed by a wash with 5% sodium bicarbonate solution to remove and quench the bulk of the unreacted ethyl bromide.

  • Confirmation of Removal: Use ¹H NMR or GC-MS to confirm the absence or presence of residual ethyl bromide before proceeding to more rigorous purification methods.

  • High-Purity Purification: For applications requiring high purity, employ column chromatography on silica gel with a hexane/ethyl acetate eluent system.

  • Solvent Removal: After purification, remove the solvent under reduced pressure (rotary evaporation), keeping the bath temperature low initially to avoid any potential co-evaporation of the product with the last traces of solvent.

By following this guide, researchers can confidently and effectively remove unreacted ethyl bromide from their crude methyl 5-bromo-2-ethoxybenzoate, ensuring the high quality of their final compound.

References

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (URL not provided)
  • Preparation of ethyl bromide. PrepChem.com. (URL not provided)
  • Williamson Ether Synthesis. Edubirdie. (URL not provided)
  • CAS 74-96-4: Ethyl bromide. CymitQuimica. (URL not provided)
  • Williamson Ether Synthesis. Chemistry Steps. (URL not provided)
  • The Williamson Ether Synthesis. Master Organic Chemistry. (URL not provided)
  • Williamson ether synthesis. Wikipedia. (URL not provided)
  • Williamson Ether Synthesis. J&K Scientific LLC. (URL not provided)
  • How should ethidium bromide be neutralized?.
  • hydrolysis of ethyl bromide​. Brainly.in. (URL not provided)
  • Column Chromatography: Principles, Procedure, and Applic
  • Methyl 5-bromo-2-hydroxybenzo
  • alkyl and alkylene bromides. Organic Syntheses Procedure. (URL not provided)
  • 439937-54-9 | Methyl 5-bromo-2-ethylbenzo
  • The reaction of ethyl bromide with sodium hydroxide, CH_3CH_2Br(aq) + NaOH(aq)... Homework.Study.com. (URL not provided)
  • Methyl 5-bromo-2-ethylbenzoate | 439937-54-9. Sigma-Aldrich. (URL not provided)
  • Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu. MDPI. (URL not provided)
  • TLC-Thin Layer Chrom
  • Complete Guide to Thin Layer Chromatography Sample Preparation.
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. (URL not provided)
  • methyl 2-bromo-5-methoxybenzoate 35450-36-3. Guidechem. (URL not provided)
  • synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzo
  • Methyl 2-bromo-5-methoxybenzoate 97 35450-36-3. MilliporeSigma. (URL not provided)
  • Ethyl bromide is more soluble in water than ethyl chloride. How can I explain this observation. Chemistry Stack Exchange. (URL not provided)
  • Solvents and solubilities. MicroChemicals. (URL not provided)
  • TLC analysis of the reaction mixture during the esterification of the...
  • What is the action of following on ethyl bromide? alcoholic sodium hydroxide. Shaalaa.com. (URL not provided)
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. (URL not provided)
  • (a) Write the chemical equation of ethyl bromide with sodium is dry ether.. Filo. (URL not provided)
  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
  • TLC | OpenOChem Learn. (URL not provided)
  • Synthesis of methyl 2-bromo-5-methoxy-3,4-methylenedioxybenzo
  • 5-Bromo-2-methylbenzoic acid synthesis. ChemicalBook. (URL not provided)
  • Solvent Miscibility Table. Sigma-Aldrich. (URL not provided)
  • What is a chemical equation for ethyl ethanoate reacting with aqueous sodium carbon
  • 5-broMo-2-ethylbenzoic acid Methyl ester | 439937-54-9. ChemicalBook. (URL not provided)
  • Ion Exclusion Chromatography of Aromatic Acids | Journal of Chrom
  • 160668-28-0|Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)
  • Bromoethane. Wikipedia. (URL not provided)
  • Solubility comparison in ethyl acetate. | Download Scientific Diagram.
  • Methyl 5-bromo-2-methylbenzoate (Methyl 5-Bromo-o-toluate) | Biochemical Reagent. (URL not provided)
  • Preparation of Methyl Benzo
  • 3.3D: Using Solubility Data. Chemistry LibreTexts. (URL not provided)
  • Solvents and Polarity. Department of Chemistry : University of Rochester. (URL not provided)

Sources

Optimization

Troubleshooting low conversion in Suzuki coupling of 5-bromo-2-ethoxybenzoates

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2-ethoxybenzoate and its derivatives. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2-ethoxybenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion and other undesirable outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Q1: My reaction has stalled with significant starting material remaining. What are the primary causes for low conversion with a 5-bromo-2-ethoxybenzoate substrate?

A1: Low conversion with this specific substrate often stems from its electronic and steric properties. The 5-bromo-2-ethoxybenzoate is an electron-rich aryl bromide due to the presence of the ortho-ethoxy group, which can make the initial, rate-limiting oxidative addition step of the catalytic cycle sluggish.[1][2][3]

Here is a systematic approach to troubleshooting:

  • Evaluate the Catalyst System: The choice of ligand is critical. For electron-rich bromides, standard ligands like triphenylphosphine (PPh₃) may be insufficient. You need a more electron-rich and sterically bulky ligand to promote oxidative addition.[4][5][6] Consider switching to a Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) which are designed to accelerate this key step.[4][7]

  • Check for Catalyst Deactivation: The formation of palladium black (a black precipitate of agglomerated palladium nanoparticles) early in the reaction is a sign of catalyst decomposition and a common cause of low conversion.[8] This can be caused by:

    • Oxygen: Ensure your solvent and reaction setup are rigorously degassed. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.[9] Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[9]

    • Impure Reagents/Solvents: Trace impurities, particularly sulfur-containing compounds, can act as catalyst poisons.[10][11][12] Contaminants in solvents, such as precursors like 2,3-dihydrofuran in THF, can also significantly decrease conversion.[13]

  • Optimize Reaction Temperature: While higher temperatures can increase the rate of oxidative addition, excessive heat can also accelerate catalyst decomposition.[9] If you are running the reaction at a moderate temperature (e.g., 80 °C), a careful increase to 100-110 °C may be beneficial, but monitor for signs of catalyst death.

Q2: I'm observing a significant amount of the dehalogenated product (2-ethoxybenzoate). What causes this side reaction and how can it be minimized?

A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct occurs when the aryl halide is reduced instead of coupled. After oxidative addition, the resulting Aryl-Pd(II)-Br complex can react with a hydride source in the mixture, followed by reductive elimination to release the unwanted arene.[1]

Common Causes and Solutions:

  • Hydride Source: The hydride can originate from various sources, including amine bases or alcohol solvents.[1] If you are using such reagents, consider alternatives.

  • Slow Transmetalation/Reductive Elimination: If the desired coupling steps are slow, the intermediate Aryl-Pd(II)-Br complex has a longer lifetime, increasing the probability of reacting with a hydride source.

  • Solution: Focus on accelerating the main catalytic cycle. Using more active, bulky ligands (e.g., XPhos) not only promotes oxidative addition but also speeds up the subsequent reductive elimination step, which outcompetes the hydrodehalogenation pathway.[2][4]

Q3: My main byproduct is the homocoupling of my boronic acid partner. How can I suppress this?

A3: Homocoupling (or Glaser coupling) of boronic acids to form a biaryl byproduct (R-B(OH)₂ → R-R) is a common side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species.[4][9]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. Oxygen facilitates the oxidative coupling of two boronic acid molecules.[9] Ensure your degassing procedure is thorough.

  • Use a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) state. This reduction process can consume the boronic acid or ligand, often leading to homocoupling.[9] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this issue. Modern Buchwald precatalysts are also designed for clean and efficient generation of the active catalyst.[1][2]

  • Optimize Base and Stoichiometry: Using an excess of the boronic acid can sometimes lead to more homocoupling. Try reducing the equivalents of the boronic acid to 1.1-1.2 relative to the aryl bromide.

Q4: What is protodeboronation and could it be contributing to my low yield?

A4: Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water) to give the corresponding arene (Ar-B(OH)₂ → Ar-H).[14] This reaction consumes your nucleophilic coupling partner, directly reducing the potential yield. It is known to be catalyzed by bases, which are essential for the Suzuki coupling itself.[15]

Minimization Strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[16] If you are using a strong base like NaOH, consider switching to milder inorganic bases like K₃PO₄ or K₂CO₃.[4][8]

  • Use Boronic Esters: Pinacol (Bpin) or MIDA esters of boronic acids are generally more stable and less prone to protodeboronation than the free boronic acids.[1][8][17] They release the boronic acid slowly under the reaction conditions.

  • Minimize Water Content (if applicable): While many Suzuki protocols use aqueous/organic mixtures, for particularly sensitive boronic acids, minimizing the water content can reduce the rate of protodeboronation.[8] However, note that some water is often necessary to dissolve the base and facilitate the reaction.[1]

Q5: How do I select the optimal catalyst, ligand, and base for coupling with 5-bromo-2-ethoxybenzoate?

A5: This requires a systematic approach, as the components of the catalytic system are highly interdependent.

Component Selection Table:

ComponentRecommendation for 5-bromo-2-ethoxybenzoateRationale
Palladium Source Pd₂(dba)₃ or a Buchwald G3/G4 PrecatalystPd₂(dba)₃ is a reliable Pd(0) source, minimizing homocoupling.[9] Buchwald precatalysts offer superior stability and generate the active L-Pd(0) species efficiently.[1]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos)These ligands are both electron-rich and sterically bulky. The high electron density facilitates the challenging oxidative addition with the electron-rich aryl bromide, while the bulk promotes the final reductive elimination step.[4][5][6][7]
Base K₃PO₄ or Cs₂CO₃These are effective bases for activating the boronic acid to form the borate anion, which is the active species in transmetalation.[18][19] They are generally compatible with a wide range of functional groups. For particularly tough couplings, Cs₂CO₃ is often more effective.[4][20]
Solvent Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂OThese solvent systems are standard for Suzuki couplings. The aqueous phase is crucial for dissolving the inorganic base and activating the boronic acid.[7][17] Vigorous stirring is essential in these biphasic systems.[9]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂(Ar') transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0  Regeneration product Ar-Ar' (Product) red_elim->product aryl_halide Ar-X (Substrate) (5-bromo-2-ethoxybenzoate) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ base Base (e.g., K₃PO₄) boronic_acid->base Activation borate Ar'-B(OH)₃⁻ (Activated) base->borate borate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Observed check_inert 1. Verify Inert Atmosphere (Degas Solvents/Reagents) start->check_inert analyze_byproducts Analyze Byproducts (TLC, LCMS, GC) start->analyze_byproducts check_reagents 2. Check Reagent Quality - Fresh Ligand/Catalyst? - Pure Solvents? - Boronic Acid Stable? check_inert->check_reagents If problem persists optimize_ligand 3. Optimize Ligand/Base - Switch to Bulky Ligand (XPhos)? - Try Stronger Base (Cs₂CO₃)? check_reagents->optimize_ligand If problem persists optimize_temp 4. Adjust Temperature - Cautiously Increase Temp (e.g., 80°C to 100°C) optimize_ligand->optimize_temp If problem persists success Improved Conversion optimize_temp->success If successful dehalogenation Dehalogenation? (Ar-H) analyze_byproducts->dehalogenation homocoupling Homocoupling? (Ar'-Ar') analyze_byproducts->homocoupling protodeboronation Protodeboronation? (Ar'-H) analyze_byproducts->protodeboronation solution_dehalo Use Bulky Ligand to Accelerate Reductive Elimination dehalogenation->solution_dehalo solution_homo Improve Degassing Use Pd(0) Precatalyst homocoupling->solution_homo solution_proto Use Milder Base (K₃PO₄) Use Boronic Ester (Bpin) protodeboronation->solution_proto

Caption: A logical workflow for troubleshooting low conversion issues.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 5-bromo-2-ethoxybenzoate derivative. Optimization may be required for specific substrates.

Reagents & Equipment:

  • 5-bromo-2-ethoxybenzoate derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.025 mmol, 2.5 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground

  • Toluene and Water (e.g., 5:1 ratio, 6 mL total)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Preparation: To the reaction vessel, add the 5-bromo-2-ethoxybenzoate (1.0 equiv), arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Premix: In a separate small vial, weigh the Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%).

  • Inerting: Seal the main reaction vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of all oxygen.

  • Solvent Addition: Degas the toluene and water by sparging with an inert gas for 20-30 minutes. Under a positive pressure of inert gas, add the degassed toluene and water to the reaction vessel via syringe.

  • Catalyst Addition: Add the premixed catalyst/ligand solid to the reaction vessel under a positive flow of inert gas.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References
  • Vertex AI Search. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling) - PMC.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions.
  • ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • Wikipedia. (n.d.). Protodeboronation.
  • Journal of the American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
  • RSC Publishing. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Organic Chemistry Portal. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents.
  • PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
  • Reddit. (2024). (Hopefully) Everything about Suzuki cross-coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.

Sources

Troubleshooting

Solvent selection for dissolving Methyl 5-bromo-2-ethoxybenzoate for NMR

Executive Summary For the structural characterization of Methyl 5-bromo-2-ethoxybenzoate , the primary solvent recommendation is Chloroform-d ( ) due to high solubility and cost-efficiency.[1][2] However, critical signal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the structural characterization of Methyl 5-bromo-2-ethoxybenzoate , the primary solvent recommendation is Chloroform-d (


)  due to high solubility and cost-efficiency.[1][2] However, critical signal overlap between trace water and the ethoxy methyl group is a known risk.[2]

This guide details the standard protocol, alternative solvent strategies for signal resolution, and troubleshooting steps for common spectral artifacts.

Part 1: Solvent Selection Decision Matrix

Before preparing your sample, consult this logic flow to select the optimal solvent based on your specific analytical needs.

SolventSelection Start Start: Solvent Selection CheckSolubility Check Solubility (Lipophilic Ester) Start->CheckSolubility CDCl3 Primary Choice: Chloroform-d (CDCl3) CheckSolubility->CDCl3 High Solubility CheckWater Risk Check: Water Peak (~1.56 ppm) vs. Ethoxy-CH3 (~1.4 ppm) CDCl3->CheckWater Overlap Is there overlap? CheckWater->Overlap Acetone Alternative A: Acetone-d6 (Water @ 2.84 ppm) Overlap->Acetone Yes (Obscured) DMSO Alternative B: DMSO-d6 (For polar impurities) Overlap->DMSO Solubility Issues Benzene Advanced: Benzene-d6 (ASIS Effect) Overlap->Benzene Aromatic Overlap

Figure 1: Decision tree for selecting the appropriate NMR solvent based on spectral resolution requirements.

Part 2: Primary Protocol (Chloroform-d)

Rationale: Methyl 5-bromo-2-ethoxybenzoate is a lipophilic molecule containing a halogen and an ester group.[1][2] It exhibits excellent solubility in non-polar chlorinated solvents.[1][2]


 is the industry standard due to its low viscosity (improving resolution) and low cost.[1][2]

Spectral Expectations:

  • Residual Solvent Peak: Singlet at 7.26 ppm .[1][2]

  • Water Peak: Broad singlet typically at ~1.56 ppm .[1][2]

  • Target Molecule Signals:

    • Ethoxy

      
       (Triplet): ~1.40 – 1.45 ppm .[1][2]
      
    • Ethoxy

      
       (Quartet): ~4.10 ppm .[1][2]
      
    • Ester

      
       (Singlet): ~3.85 ppm .[1][2]
      
    • Aromatic Protons: 6.80 – 8.00 ppm .[1][2]

⚠️ Critical Warning: The "Water-Ethoxy" Conflict In


, the residual water peak (~1.56 ppm) appears dangerously close to the ethoxy methyl triplet (~1.4 ppm).[1][2] If your 

is "wet" (aged) or the sample contains moisture, the water peak can broaden and completely obscure the triplet integration, invalidating your proton count.

Protocol:

  • Mass: Weigh 5–10 mg of the sample into a clean vial.

  • Volume: Add 0.6 mL of high-quality

    
     (99.8% D).
    
  • Homogenization: Vortex for 10 seconds. The solution should be clear and colorless/yellowish.[1][2]

  • Filtration: If any turbidity remains (likely inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.[1][2]

  • Acquisition: Run a standard proton scan (16 or 32 scans).[1][2]

Part 3: Advanced Troubleshooting (Alternative Solvents)

If the primary protocol fails due to signal overlap, switch to one of the following validated alternatives.

Option A: Acetone-d6 (Recommended for Resolution) [1][2]
  • Why: Acetone-d6 shifts the water peak to ~2.84 ppm , leaving the aliphatic region (0–2 ppm) completely clear for your ethoxy triplet.[1][2]

  • Trade-off: It is more volatile than chloroform; cap tubes tightly to prevent evaporation during long acquisitions.[1][2]

  • Residual Peak: Quintet at 2.05 ppm .[1][2]

Option B: DMSO-d6 (The "Universal" Solvent) [1][2]
  • Why: If the sample contains polar impurities or fails to dissolve fully in Chloroform.[1][2]

  • Risk: DMSO is hygroscopic.[1][2][3] The water peak appears at ~3.33 ppm .[1][2][3][4] While this does not overlap with the ethoxy triplet (1.4 ppm), a large water peak can cause baseline distortion.[1][2]

  • Viscosity: DMSO is more viscous, which may result in broader linewidths compared to

    
     or Acetone.[1][2]
    
Option C: Benzene-d6 (ASIS Effect) [1][2]
  • Why: Use this only if the aromatic protons (6.8–8.0 ppm) are overlapping with each other or the residual solvent peak.[1][2] Benzene induces Anisotropic Solvent-Induced Shifts (ASIS), often separating overlapping aromatic signals by altering the magnetic environment relative to the solute's geometry.[1][2]

Part 4: Solvent Data Reference Table

Use the table below to identify artifacts in your spectrum.

SolventResidual Proton Signal (

ppm)
Water Signal (

ppm)
Specific Application Note
Chloroform-d (

)
7.26 (s)1.56 Watch for overlap with Ethoxy-CH3 (1.4 ppm).
Acetone-d6 2.05 (qn)2.84 Best for resolving aliphatic multiplets.[1][2]
DMSO-d6 2.50 (qn)3.33 Water peak varies with concentration/temp.[1][2]
Benzene-d6 7.16 (s)0.40 Excellent for resolving aromatic region overlaps.[1][2]

Note: Multiplicities: s = singlet, qn = quintet. Water shifts are concentration/temperature dependent.[1][2]

Frequently Asked Questions (FAQ)

Q1: My ethoxy triplet at 1.4 ppm is a broad blob. What happened? A: This is likely "water broadening."[1][2] The trace water in your


 (at 1.56 ppm) is overlapping with your signal.[1][2]
  • Fix: Add a single drop of

    
     to the tube and shake.[1][2] This will shift the water/OH signals away or exchange them out.[1][2] Alternatively, dry the sample and switch to Acetone-d6 .[1][2]
    

Q2: Can I recover my sample after running it in DMSO-d6? A: It is difficult. DMSO has a high boiling point (189°C).[1][2] You cannot simply rotovap it off without high heat, which might degrade the ester.[2]

  • Fix: Perform an aqueous extraction (add water, extract with ethyl acetate) to remove the DMSO, then dry the organic layer.[2] For valuable samples, avoid DMSO unless necessary.[1][2][5]

Q3: I see a doublet at ~3.8 ppm instead of a singlet for the methyl ester. Why? A: This is rare but possible if you are using a high-field instrument (>600 MHz) and there is "long-range coupling" to the aromatic ring, or if you have a rotameric mixture (unlikely for this benzoate).[1][2]

  • Check: Ensure it's not a spinning sideband (try spinning the sample at a different rate or turn spinning off).

References
  • Fulmer, G. R., et al. (2010).[1][2][6][7][8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][7][8][9] The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2]

  • Cambridge Isotope Laboratories. (n.d.).[1][2] NMR Solvent Data Chart.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectral Analysis of Methyl 5-bromo-2-ethoxybenzoate

This guide presents an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-ethoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-ethoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the predicted ¹H NMR spectrum, a comparative analysis with a structurally related compound, and standardized experimental protocols. The insights herein are grounded in fundamental NMR principles to facilitate the unambiguous structural elucidation of this and similar substituted aromatic compounds.

The Foundational Principles: Decoding Chemical Shifts and Coupling in Substituted Benzenes

The ¹H NMR spectrum of a substituted benzene derivative is dictated by the electronic environment of each proton on the aromatic ring. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the nature of the substituents. Electron-donating groups (EDGs), such as the ethoxy group (-OCH₂CH₃), increase the electron density at the ortho and para positions through resonance, causing the protons at these positions to be shielded and resonate at a higher field (lower ppm).[1] Conversely, electron-withdrawing groups (EWGs), like the methyl ester (-COOCH₃) and the bromine atom (-Br), deshield nearby protons, shifting their signals to a lower field (higher ppm).[1]

Beyond the chemical shift, spin-spin coupling provides valuable information about the connectivity of protons. The coupling constant, J, measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength. For aromatic systems, the magnitude of J is characteristic of the relative positions of the coupling protons:

  • Ortho coupling (³J):** Typically in the range of 6-10 Hz, occurring between protons on adjacent carbons.[2][3]

  • Meta coupling (⁴J):** A smaller coupling, usually 2-3 Hz, between protons separated by three bonds.[2][4]

  • Para coupling (⁵J):** Generally very small (<1 Hz) and often not resolved.[5]

By analyzing both the chemical shifts and the coupling patterns, a definitive assignment of each proton in the molecule can be achieved.

Predicted ¹H NMR Spectrum of Methyl 5-bromo-2-ethoxybenzoate

The ¹H NMR spectrum of Methyl 5-bromo-2-ethoxybenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and ethyl groups. The following analysis is based on established substituent effects and data from analogous structures. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Molecular Structure with Proton Assignments:

Molecular Structure of Methyl 5-bromo-2-ethoxybenzoate with protons labeled H-3, H-4, H-6, and the protons of the ethoxy and methyl ester groups.

Caption: Molecular Structure of Methyl 5-bromo-2-ethoxybenzoate with proton assignments.

Detailed Spectral Interpretation
  • Aromatic Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to the electron-donating ethoxy group and meta to both the bromine and the methyl ester group. The strong shielding from the ethoxy group will shift this proton upfield. It is expected to appear as a doublet due to ortho coupling with H-4.

    • H-4: This proton is influenced by the ortho bromine atom and the para ethoxy group. It will experience both deshielding from the bromine and shielding from the ethoxy group. Its signal will be a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3.

    • H-3: This proton is ortho to the methyl ester group and meta to the ethoxy group and the bromine atom. The electron-withdrawing nature of the ester will cause a significant downfield shift, making it the most deshielded of the aromatic protons. It will appear as a doublet due to meta coupling with H-4.

  • Ethoxy Group (-OCH₂CH₃):

    • The methylene protons (-OCH₂ CH₃) are adjacent to the oxygen atom, which deshields them, causing their signal to appear downfield. This signal will be a quartet due to coupling with the three neighboring methyl protons.

    • The methyl protons (-OCH₂CH₃ ) are in a typical aliphatic region and will appear as a triplet due to coupling with the two adjacent methylene protons.

  • Methyl Ester Group (-COOCH₃):

    • The three protons of the methyl ester group are chemically equivalent and do not couple with any other protons. Therefore, they will produce a sharp singlet.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.8 - 8.0dJ ≈ 2.5 Hz (meta)1H
H-4~7.3 - 7.5ddJ ≈ 9.0, 2.5 Hz1H
H-6~6.9 - 7.1dJ ≈ 9.0 Hz (ortho)1H
-OCH₂ CH₃~4.1 - 4.3qJ ≈ 7.0 Hz2H
-COOCH₃~3.9 - 4.0sN/A3H
-OCH₂CH₃ ~1.4 - 1.6tJ ≈ 7.0 Hz3H
Spin-Spin Coupling Diagram

Caption: Spin-spin coupling network in Methyl 5-bromo-2-ethoxybenzoate.

Comparative Analysis: Methyl 5-bromo-2-ethoxybenzoate vs. Methyl 5-bromo-2-hydroxybenzoate

To better understand the influence of the ethoxy group, a comparison with its precursor, Methyl 5-bromo-2-hydroxybenzoate, is instructive. The primary difference is the substitution of the hydroxyl proton with an ethyl group.

¹H NMR Data for Methyl 5-bromo-2-hydroxybenzoate
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OH~10.5 - 11.0s (broad)N/A1H
H-3~7.7 - 7.9dJ ≈ 2.5 Hz1H
H-4~7.2 - 7.4ddJ ≈ 9.0, 2.5 Hz1H
H-6~6.8 - 7.0dJ ≈ 9.0 Hz1H
-COOCH₃~3.8 - 3.9sN/A3H
Discussion of Spectral Differences
  • Absence of -OH Signal: The most apparent difference is the disappearance of the broad singlet for the hydroxyl proton in Methyl 5-bromo-2-ethoxybenzoate, which is typically found far downfield (>10 ppm) in the spectrum of the hydroxy precursor.

  • Presence of Ethoxy Signals: The spectrum of Methyl 5-bromo-2-ethoxybenzoate features a quartet and a triplet characteristic of an ethyl group, which are absent in the spectrum of the hydroxy compound.

  • Chemical Shift of Aromatic Protons: The ethoxy group is a slightly stronger electron-donating group than the hydroxyl group. This may lead to a minor upfield shift (shielding) of the ortho (H-6) and para (H-4) protons in the ethoxy compound compared to the hydroxy analog. The chemical shift of H-3, being distant from the site of modification, is expected to be largely unaffected.

This comparative approach demonstrates how subtle changes in molecular structure are clearly reflected in the ¹H NMR spectrum, reinforcing the technique's power in structural verification.

Standardized Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample of Methyl 5-bromo-2-ethoxybenzoate.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • If an internal standard is required for quantitative analysis, add a small amount of tetramethylsilane (TMS).

    • Cap the NMR tube securely and gently agitate until the sample is completely dissolved.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. A sharp and symmetrical lock signal indicates good shimming.

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) to its known value.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the peak multiplicities and measure the coupling constants.

NMR Analysis Workflow Diagram

NMR_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Weigh_Sample Weigh_Sample Dissolve_in_Solvent Dissolve_in_Solvent Weigh_Sample->Dissolve_in_Solvent Transfer_to_Tube Transfer_to_Tube Dissolve_in_Solvent->Transfer_to_Tube Insert_Sample Insert_Sample Transfer_to_Tube->Insert_Sample Lock_and_Shim Lock_and_Shim Insert_Sample->Lock_and_Shim Acquire_FID Acquire_FID Lock_and_Shim->Acquire_FID Fourier_Transform Fourier_Transform Acquire_FID->Fourier_Transform Phasing_and_Baseline_Correction Phasing_and_Baseline_Correction Fourier_Transform->Phasing_and_Baseline_Correction Calibration_and_Integration Calibration_and_Integration Phasing_and_Baseline_Correction->Calibration_and_Integration Structural_Elucidation Structural_Elucidation Calibration_and_Integration->Structural_Elucidation

Caption: A generalized workflow for ¹H NMR spectral analysis.

Conclusion

This guide provides a comprehensive framework for the analysis of the ¹H NMR spectrum of Methyl 5-bromo-2-ethoxybenzoate. By understanding the interplay of substituent effects on chemical shifts and the characteristic coupling patterns, researchers can confidently assign the proton signals and verify the molecular structure. The comparative analysis with a related compound further illustrates the sensitivity of ¹H NMR to subtle structural modifications. The provided experimental protocol serves as a reliable standard for obtaining high-quality spectral data, an essential step in the rigorous characterization of chemical entities in research and development.

References

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

Sources

Comparative

Comparative Guide: C13 NMR Analysis of Methyl 5-bromo-2-ethoxybenzoate

Executive Summary: The "Missing Standard" Problem In drug discovery pipelines, Methyl 5-bromo-2-ethoxybenzoate (CAS 53770-13-1) serves as a critical intermediate, particularly for constructing bi-aryl scaffolds via Suzuk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Missing Standard" Problem

In drug discovery pipelines, Methyl 5-bromo-2-ethoxybenzoate (CAS 53770-13-1) serves as a critical intermediate, particularly for constructing bi-aryl scaffolds via Suzuki-Miyaura couplings or modifying the ester functionality. However, a direct, publicly validated C13 NMR peak list is often absent from standard spectral databases.

This guide bridges that gap. By synthesizing data from structural analogs (Methyl 2-ethoxybenzoate and Methyl 5-bromo-2-hydroxybenzoate) and applying rigorous Substituent Chemical Shift (SCS) theory, we provide a predictive reference standard . This allows researchers to confidently verify product identity and purity without needing a commercial reference standard.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. Note that the "Heavy Atom Effect" of Bromine and the shielding/deshielding of the Ethoxy group are the primary diagnostic features.

Structure C1 C1 (Ipso) C2 C2 (C-OEt) C1->C2 CO C=O (Ester) C1->CO Ester C3 C3 (CH) C2->C3 OEt_CH2 OCH2 (Et) C2->OEt_CH2 Ether C4 C4 (CH) C3->C4 C5 C5 (C-Br) C4->C5 C6 C6 (CH) C5->C6 Br Br C5->Br Bromo C6->C1 OMe OMe (Me) CO->OMe OEt_CH3 CH3 (Et) OEt_CH2->OEt_CH3

Figure 1: Carbon numbering scheme for Methyl 5-bromo-2-ethoxybenzoate. Colors indicate key diagnostic shifts (Blue: Carbonyl region, Red: Oxygen-deshielded, Yellow: Bromine-shielded).

Predictive C13 NMR Data & Comparison

The following data is derived by applying Substituent Chemical Shifts (SCS) to the experimentally verified core of Methyl 2-ethoxybenzoate and correcting for the Bromine substituent effect (Heavy Atom Effect).

Table 1: Predicted vs. Analog Chemical Shifts (ppm in CDCl3)
Carbon PositionTarget: Methyl 5-bromo-2-ethoxybenzoate (Predicted)Analog 1: Methyl 2-ethoxybenzoate (Experimental Core)Analog 2: Methyl 5-bromo-2-hydroxybenzoate (Precursor)Diagnostic Logic
C=O (Ester) 165.8 - 166.5 166.8169.8Ester carbonyl; slightly shielded by ortho-ethoxy resonance.
C2 (Ipso-OEt) 157.5 - 158.5 158.8161.2 (C-OH)Key Signal: Highly deshielded by Oxygen. O-Et is slightly upfield of O-H.
C6 (Ortho) 133.0 - 134.5 131.5130.5Deshielded by ortho-carbonyl and meta-bromine.
C4 (Para) 134.0 - 135.5 133.2138.5Deshielded by ortho-bromine.
C1 (Ipso-CO) 121.5 - 123.0 120.5112.5Quaternary carbon.
C3 (Meta) 114.0 - 115.5 113.5119.6Shielded by ortho-ethoxy group.
C5 (Ipso-Br) 111.5 - 113.0 120.1 (C-H)110.2Key Signal: Upfield shift due to Bromine "Heavy Atom Effect" (approx -7 to -10 ppm vs H).
OCH2 (Ethyl) 64.5 - 65.5 64.2N/ADiagnostic methylene quartet.
OCH3 (Ester) 52.0 - 52.5 51.952.5Standard methyl ester signal.
CH3 (Ethyl) 14.5 - 15.0 14.7N/ADiagnostic methyl triplet.

Note on C5 Assignment: Beginners often misassign the C-Br carbon (C5) to a lower field (higher ppm) assuming electronegativity causes deshielding. However, Bromine and Iodine exhibit a "Heavy Atom Effect" which provides diamagnetic shielding, often shifting the ipso-carbon upfield relative to a C-H bond.[1]

Experimental Verification Protocol

To confirm the identity of your synthesized compound, follow this self-validating protocol. This workflow ensures you distinguish the product from its starting material (Phenol) and potential regioisomers.

A. Sample Preparation[2]
  • Solvent: Dissolve 10-15 mg of sample in 0.6 mL CDCl3 (Chloroform-d).

    • Why? CDCl3 is the standard for the values listed above. DMSO-d6 may shift phenolic precursors downfield but has less effect on the target ether.

  • Tube: Use a high-quality 5mm NMR tube to avoid shimming errors.

  • Reference: Ensure TMS (0.00 ppm) or the CDCl3 triplet (77.16 ppm) is used for calibration.

B. Data Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Proton-decoupled C13).

  • Scans (NS): Minimum 256 (512 recommended for clear quaternary carbons C1, C2, C5).

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of quaternary carbons).

C. Validation Workflow

Validation Start Acquire C13 Spectrum Check_Alk Check Aliphatic Region (10-70 ppm) Start->Check_Alk Check_Alk_Res Peaks at ~14, ~52, ~65? Check_Alk->Check_Alk_Res Check_Arom Check Aromatic Region (110-160 ppm) Check_Alk_Res->Check_Arom Yes Fail_SM Potential SM Contamination: Check for ~161 ppm (Phenol C-OH) Check_Alk_Res->Fail_SM Missing 14/65 (No Ethyl) Check_C5 Identify C-Br Signal (~112 ppm) Check_Arom->Check_C5 Check_C2 Identify C-O Signal (~158 ppm) Check_C5->Check_C2 Found Fail_Iso Regioisomer Alert: Check Coupling Constants Check_C5->Fail_Iso Missing/Shifted Pass Identity CONFIRMED: Methyl 5-bromo-2-ethoxybenzoate Check_C2->Pass Found Check_C2->Fail_SM Shifted >160

Figure 2: Logic flow for spectral validation. This decision tree helps rule out common synthesis failures like incomplete alkylation.

Mechanistic Insights: Why These Shifts Occur

Understanding the causality of these shifts allows you to adapt this data if you change solvents or substituents.

  • The "Heavy Atom" Shielding (C5): Unlike Chlorine or Fluorine, which strongly deshield the ipso-carbon (moving it >130 ppm), Bromine's large electron cloud induces a local diamagnetic current. This shields the C5 nucleus, counteracting the inductive withdrawal.

    • Observation: C5 appears at ~112 ppm, which is upfield from the unsubstituted C5-H (~120 ppm).

  • The Alkoxy Resonance (C2, C3, C1): The ethoxy group is a strong

    
    -donor.
    
    • Ortho-shielding: It pumps electron density into the ortho positions (C1 and C3). This explains why C3 is the most shielded aromatic CH (~114 ppm).

    • Ipso-deshielding: The direct attachment to Oxygen strips electron density from C2, pushing it to ~158 ppm.

  • Steric Inhibition of Resonance: The bulky Ethoxy group at C2 and the Ester at C1 create steric strain. This can twist the ester carbonyl out of the benzene plane slightly, reducing conjugation.

    • Effect: The Carbonyl carbon (C=O) may appear slightly upfield (166 ppm) compared to a planar, fully conjugated system (168-170 ppm).

References

  • National Center for Biotechnology Information (NCBI). (2025). 2-Ethoxybenzoic acid - PubChem Compound Summary. Retrieved from [Link]

    • Source for core scaffold chemical shifts.
  • Mustafa, G., et al. (2012).[2] Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E. Retrieved from [Link]

    • Source for precursor structure and confirmation of 5-bromo substitution p
  • Reich, H. J. (2021). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Retrieved from [Link]

    • Authoritative source for Substituent Chemical Shift (SCS)
  • General methodology for ester/ether deriv

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: Operational Safety &amp; Disposal Profile

Topic : Methyl 5-bromo-2-ethoxybenzoate Proper Disposal Procedures CAS Number : 773873-65-7 Formula : C₁₀H₁₁BrO₃[1] Methyl 5-bromo-2-ethoxybenzoate is a halogenated aromatic ester used primarily as an intermediate in org...

Author: BenchChem Technical Support Team. Date: February 2026

Topic : Methyl 5-bromo-2-ethoxybenzoate Proper Disposal Procedures CAS Number : 773873-65-7 Formula : C₁₀H₁₁BrO₃[1]

Methyl 5-bromo-2-ethoxybenzoate is a halogenated aromatic ester used primarily as an intermediate in organic synthesis.[1] Proper disposal is dictated by two critical chemical features: the halogen content (Bromine) , which mandates high-temperature incineration to prevent persistent organic pollutant (POP) formation, and the ester linkage , which requires segregation from strong bases to prevent uncontrolled hydrolysis in waste containers.[1]

Immediate Action Directive:

  • Waste Classification : Halogenated Organic Waste.[1]

  • Disposal Method : High-Temperature Incineration (Licensed TSDF).[1]

  • Critical Segregation : Do NOT mix with strong bases (e.g., NaOH, KOH) or strong oxidizers.[1]

Chemical Identification & Hazard Assessment

Accurate identification is the first step in compliant disposal.[1] This compound is often confused with its ethyl-analog; verify the CAS number before processing.[1]

PropertyDataOperational Implication
Chemical Name Methyl 5-bromo-2-ethoxybenzoateOfficial shipping/manifest name.
CAS Number 773873-65-7 Unique identifier for waste manifests.[1]
Molecular Formula C₁₀H₁₁BrO₃Used for elemental analysis calculations in waste streams.[1]
Physical State Solid or Viscous LiquidDetermines spill cleanup method (scoop vs. absorb).[1]
Hazard Class (GHS) Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses) required.[1]
Reactivity Ester HydrolysisIncompatible with Bases : Mixing with caustic waste can generate heat and pressure.[1]

Pre-Disposal Handling & Segregation

Effective waste management begins at the bench.[1] Improper segregation is the leading cause of laboratory waste accidents.[1]

Segregation Protocol
  • Halogenated Stream : This compound must be placed in the "Halogenated Solvent/Organic" waste stream.[1] Even trace amounts of bromine can contaminate non-halogenated fuel-blending streams, leading to severe regulatory fines.[1]

  • pH Control : Ensure the waste container is neutral (pH 6-8).

    • Risk: If mixed with high pH (basic) waste, the methyl ester can hydrolyze, releasing methanol and the corresponding bromobenzoic acid salt.[1] This reaction is exothermic.[1]

  • Container Material : High-density polyethylene (HDPE) or amber glass.[1] Avoid metal containers if the waste stream is potentially acidic.[1]

Labeling Requirements
  • Primary Label : "Hazardous Waste - Halogenated Organic."[1]

  • Constituents : Clearly list "Methyl 5-bromo-2-ethoxybenzoate" (do not use abbreviations).

  • Hazard Checkbox : Mark "Toxic" and "Irritant."[1]

Disposal Workflows (The "How-To")

Scenario A: Routine Laboratory Disposal (Small Scale)

For disposal of reaction byproducts, mother liquors, or expired reagents (< 1 L/kg).[1]

  • Dissolution (if solid) : If the compound is in solid form, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone) to facilitate transfer.[1]

    • Note: Solid waste containers are acceptable, but liquid streams are often cheaper and easier to manage in automated incinerator feeds.[1]

  • Transfer : Pour into the Halogenated Waste Carboy .

  • Log Entry : Record the volume/mass on the waste container's accumulation log.

  • Cap & Store : Keep the container tightly capped in a secondary containment bin.

Scenario B: Spill Response (Emergency Disposal)

For accidental release on benchtop or floor.[1]

  • Isolate : Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE Up : Wear double nitrile gloves, lab coat, and safety goggles.[1] If powder is present, use a N95 dust mask to prevent inhalation.[1]

  • Containment :

    • Liquid Spill : Encircle with absorbent pads or vermiculite dams.[1]

    • Solid Spill : Cover with wet paper towels to prevent dust generation.[1]

  • Cleanup :

    • Scoop material into a wide-mouth jar.

    • Wipe the surface with acetone, then soap and water.[1]

    • Place all contaminated wipes/pads into the Solid Hazardous Waste bin.[1]

  • Labeling : Tag the jar as "Debris contaminated with Methyl 5-bromo-2-ethoxybenzoate."

Scenario C: Scale-Up/Pilot Plant Disposal

For quantities > 5 kg.

  • Direct Pack : Do not dissolve.[1][2] Pack the pure chemical in its original container (if intact) into a Lab Pack drum (typically 30 or 55-gallon steel or poly drum).[1]

  • Vermiculite Packing : Surround the inner container with vermiculite to prevent breakage during transport.[1]

  • Manifesting : Requires a specific line item on the EPA 8700-22 Uniform Hazardous Waste Manifest.[1]

Visualizations

Figure 1: Waste Segregation Decision Tree

This logic flow ensures the material ends up in the correct incineration stream, preventing costly re-classification fees.[1]

WasteSegregation Start Waste: Methyl 5-bromo-2-ethoxybenzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in Acetone/DCM (Optional for flow) Solid->Dissolve Small Qty DirectSolid Solid Waste Bin (Halogenated) Solid->DirectSolid Large Qty LiquidCheck Mixed with other solvents? Liquid->LiquidCheck Dissolve->LiquidCheck FinalDest High-Temp Incineration (TSDF) DirectSolid->FinalDest HalogenMix Halogenated Solvent Stream LiquidCheck->HalogenMix Yes (DCM, Chloroform) NonHalogenMix Does mix contain >1% Halogens? LiquidCheck->NonHalogenMix Yes (Acetone, MeOH) HalogenMix->FinalDest NonHalogenMix->HalogenMix Yes (Contaminated)

Caption: Decision logic for segregating Methyl 5-bromo-2-ethoxybenzoate waste streams. All paths lead to high-temperature incineration due to bromine content.[1]

Regulatory Framework (RCRA & EPA)[1]

While Methyl 5-bromo-2-ethoxybenzoate is not explicitly "P-listed" or "U-listed" (specific commercial chemical products), it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristic and generator knowledge rules.[1]

Regulatory CategoryClassificationExplanation
RCRA Status Non-Listed / Characteristic Classified based on ignitability (D001) if in solvent, or simply as "Halogenated Organic" by TSDF protocols.[1]
EPA Waste Code D001 (Ignitable)Only applies if the waste formulation has a flash point < 60°C (e.g., if dissolved in acetone).[1]
Land Ban Prohibited Halogenated organics are banned from land disposal (LDR) without prior treatment (incineration).[1]
TSDF Requirement Incineration Must be sent to a facility permitted to burn halogenated waste (requires scrubbers for HBr gas).[1]

Compliance Tip : Always list the "Halogenated" status on the waste profile.[1] Failure to disclose halogens can damage incinerator scrubbers and lead to liability for the generator.[1]

References

  • United States Environmental Protection Agency (EPA) .[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR) . 40 CFR Part 261 — Identification and Listing of Hazardous Waste. Retrieved from [Link][1]

  • PubChem . Methyl 5-bromo-2-ethoxybenzoate (Compound Summary). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-ethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-ethoxybenzoate
© Copyright 2026 BenchChem. All Rights Reserved.